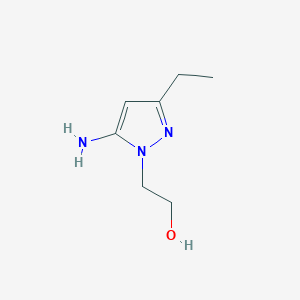
2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL typically involves the reaction of 3-ethyl-1H-pyrazole with ethylene oxide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can produce various N-substituted pyrazole derivatives .
科学研究应用
2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .
相似化合物的比较
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-OL
- 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-OL
- 2-Amino-5-(3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzamide
Uniqueness
2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL, a compound with a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data and case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₃O |
| Molecular Weight | 155.20 g/mol |
| CAS Number | 1152925-81-9 |
| Boiling Point | Not available |
| Density | Not available |
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, a study highlighted that compounds with similar structures showed IC₅₀ values ranging from 1.82 to 5.55 μM against various cancer cell lines such as HCT-116 and HePG-2 . The structure–activity relationship (SAR) indicates that the presence of the pyrazole ring is crucial for enhancing cytotoxicity .
Case Study:
In a comparative analysis of different pyrazole derivatives, compound 10c exhibited superior activity with an IC₅₀ of 2.86 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin (IC₅₀ = 4.17 μM) . These findings suggest that modifications to the pyrazole structure can significantly enhance anticancer efficacy.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In vitro studies revealed that several pyrazole derivatives showed excellent antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 10 | 0.25 | Bactericidal |
These results underscore the potential of pyrazole derivatives as effective antimicrobial agents.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. A review indicated that certain pyrazole derivatives could inhibit COX enzymes, which play a pivotal role in inflammatory processes . The anti-inflammatory effects were quantified through edema inhibition tests, where some derivatives demonstrated significantly higher efficacy than traditional anti-inflammatory drugs like celecoxib .
Structure–Activity Relationship (SAR)
The SAR analysis for pyrazole compounds emphasizes the importance of specific substituents on the pyrazole ring in modulating biological activity. For example, compounds with bulky aryl groups at position 5 exhibited enhanced anticancer properties compared to their counterparts lacking such modifications .
属性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC 名称 |
2-(5-amino-3-ethylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-2-6-5-7(8)10(9-6)3-4-11/h5,11H,2-4,8H2,1H3 |
InChI 键 |
GTEJGPMJGNVIMP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=C1)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















